molecular formula C15H14BrN3S B031778 SCH-202676 hydrobromide CAS No. 265980-25-4

SCH-202676 hydrobromide

Cat. No. B031778
M. Wt: 348.3 g/mol
InChI Key: YJYGOWVFDGULLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

SCH-202676 hydrobromide's synthesis involves complex chemical reactions, highlighting the intricate processes needed to create this compound. One notable study explores the interaction of SCH-202676 with M1 muscarinic acetylcholine receptors, indicating its synthesis for studying receptor modulation (Lanzafame & Christopoulos, 2004). Although this study does not detail the synthesis steps, it underscores the compound's relevance in scientific research, particularly in understanding receptor-ligand interactions.

Molecular Structure Analysis

While specific studies on SCH-202676 hydrobromide's molecular structure analysis were not directly found, related research provides insights into the structural intricacies of similar hydrobromide compounds. For example, the crystal and molecular structure of different hydrobromide compounds have been extensively studied, revealing detailed insights into their molecular frameworks and interactions (Furusaki et al., 1970). These analyses often involve X-ray crystallography to elucidate the compound's precise atomic arrangement, offering a foundational understanding that can be applied to SCH-202676 hydrobromide.

Chemical Reactions and Properties

SCH-202676 hydrobromide's chemical properties, particularly its interactions with biological receptors, highlight its role as a putative allosteric modulator. Its unique interaction with the M1 muscarinic acetylcholine receptor suggests a dual mode of ligand-receptor interaction, involving both extracellular and intracellular attachment points distinct from traditional allosteric sites (Lanzafame & Christopoulos, 2004). This property underlines the compound's potential in modulating receptor activity through novel mechanisms.

Physical Properties Analysis

Research into the physical properties of hydrobromide compounds, such as their crystalline structure and hydrogen bonding, provides a basis for understanding SCH-202676 hydrobromide's physical characteristics. For instance, the crystal structure analysis of different hydrobromide salts offers insights into their solid-state organization, which can influence their reactivity and interaction with biological targets (Ooi et al., 1959).

Chemical Properties Analysis

The chemical properties of SCH-202676 hydrobromide, particularly its reactivity and interactions with biological systems, are central to its scientific interest. Its role as an allosteric modulator for the M1 muscarinic acetylcholine receptor showcases its potential for influencing receptor-mediated signaling pathways, offering insights into its mechanism of action and potential therapeutic applications (Lanzafame & Christopoulos, 2004).

Scientific Research Applications

  • GPCR Modulation : SCH-202676 hydrobromide is identified as a novel modulator of G protein-coupled receptors, specifically inhibiting the binding of M1 muscarinic acetylcholine receptors in membrane preparations (Lanzafame & Christopoulos, 2004). This property makes it valuable for studying GPCR function, as it inhibits both agonist and antagonist binding to these receptors (Fawzi et al., 2001).

  • Mechanism of Action : Research indicates that SCH-202676 modulates GPCRs via thiol modification rather than through true allosteric mechanisms, suggesting a different approach to receptor modulation (Lewandowicz et al., 2006).

  • Interaction with Adenosine Receptors : It has been shown to inhibit radioligand binding to human adenosine A(1), A(2A), and A(3) receptors, affecting dissociation kinetics. However, it does not impact the human P2Y(1) nucleotide receptor (Gao et al., 2004).

  • Potential as an Antitussive Agent : SCH-202676 hydrobromide has been noted for its cough-inhibiting properties in animal studies, suggesting potential use as an antitussive agent in humans (Cass & Frederik, 1953).

properties

IUPAC Name

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYGOWVFDGULLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017393
Record name N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SCH-202676 hydrobromide

CAS RN

265980-25-4
Record name N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AS Brown, JA Sissons, JG Owen… - ACS Infectious …, 2020 - ACS Publications
… increasing concentrations of SCH-202676 hydrobromide. Data … all concentrations of SCH-202676 hydrobromide that were … hPPTase inhibition by SCH-202676 hydrobromide. Data …
Number of citations: 3 pubs.acs.org
EB Kostova, BM Beuger, TRL Klei, P Halonen… - Bioscience …, 2015 - portlandpress.com
… These are: reactive blue 2 (Basilen blue E-3G, a P2Y receptor antagonist), bromoacetyl alprenolol menthane (a β-AR antagonist; β-blocker) and SCH-202676 hydrobromide, which can …
Number of citations: 48 portlandpress.com
HH Seo, SW Kim, CY Lee, KH Lim, J Lee, E Choi… - Biological …, 2017 - SciELO Chile
SEO, Hyang‑Hee et al. A spleen tyrosine kinase inhibitor attenuates the proliferation and migration of vascular smooth muscle cells. Biol. Res.[online]. 2017, vol. 50, 1. ISSN 0716-9760. …
Number of citations: 12 www.scielo.cl
M Li, SMD Shandilya, MA Carpenter… - ACS chemical …, 2012 - ACS Publications
APOBEC3G is a single-stranded DNA cytosine deaminase that comprises part of the innate immune response to viruses and transposons. Although APOBEC3G is the prototype for …
Number of citations: 137 pubs.acs.org
R Kasprzyk, TJ Spiewla, M Smietanski, S Golojuch… - Antiviral Research, 2021 - Elsevier
… Further evaluation of these compounds revealed tannic acid (FI1), thimerosal (FI2), gastrodenol (FI3), theaflavin-3,3′-O-digallate (fI1), and SCH 202676 hydrobromide (LI1) as the most …
Number of citations: 20 www.sciencedirect.com
CM Orahoske, M Afrin, Y Li, J Hanna… - ACS Infectious …, 2022 - ACS Publications
Human African trypanosomiasis (HAT) remains a health threat to sub-Saharan Africa. The current treatments suffer from drug resistance and life-threatening side effects, making drug …
Number of citations: 3 pubs.acs.org
M Kumar, K Hsiao, J Vidugiriene… - Assay and Drug …, 2007 - liebertpub.com
… two of the compounds are known inhibitors of PKA (H89 and H9 dihydrochloride), two compounds are receptor modulators [()-ephedrine hemisulfate and SCH-202676 hydrobromide], …
Number of citations: 28 www.liebertpub.com
MV GAVAZZI, JR RONDEROS, ME Alzugaray - 2023 - researchsquare.com
… These experiments were performed using the protocols described above but, in this case, the previous incubation with SCH 202676 hydrobromide lasted for 30 min according with the …
Number of citations: 0 www.researchsquare.com
Y Asami, J Oishi, H Kitazaki, J Kamimoto, JH Kang… - Analytical …, 2011 - Elsevier
… Among the other 22 potential inhibitors, compound 3 (1,4-benzoquinone) and compound 26 (SCH-202676 hydrobromide) were observed to have an inhibitory activity as high as that of …
Number of citations: 7 www.sciencedirect.com
R Abou-Leisa - 2013 - search.proquest.com
Cardiac hypertrophy and heart failure are affecting almost one million people in the UK alone. The available therapies of cardiac hypertrophy are for symptomatic treatment. Recently …
Number of citations: 1 search.proquest.com

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